![molecular formula C18H19BrN6O3 B2637275 2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 876151-45-0](/img/structure/B2637275.png)
2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- [f]-Fused Purine-2,6-diones : A study discussed the synthesis of new thiadiazepino-purine ring systems, including compounds structurally similar to your chemical of interest, highlighting the chemical synthesis process and potential applications in various fields of chemistry (Hesek & Rybár, 1994).
Pharmacological Applications
- Serotonin Receptor Affinities : Research has shown the affinity of similar compounds for serotonin (5HT) receptors, indicating potential applications in neuropsychopharmacology and as therapeutic agents for mental health disorders (Pawłowski et al., 1999).
- Anticancer Activity : A study on olomoucine analogues (structurally related compounds) demonstrated potential anticancer activities, particularly against human breast cancer cell lines, highlighting the significance in cancer research and drug development (Hayallah, 2017).
Neuropharmacology
- Central Nervous System Effects : Compounds with similar structures have been found to influence the central nervous system, displaying properties such as sedative and analgesic effects (Drabczyńska et al., 1992).
- Adenosine Receptor Affinity : Some derivatives of xanthines, which include compounds related to your chemical of interest, showed potential as adenosine receptor antagonists, indicating their potential use in neurological and cardiovascular therapies (Załuski et al., 2018).
Imaging and Radiopharmaceuticals
- Radioligand Imaging : Certain phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to the compound , have been used in radioligand imaging for the translocator protein with PET scans, indicating their potential in diagnostic imaging and research (Dollé et al., 2008).
Antiviral Properties
- Anticytomegalovirus Activity : Research has demonstrated the potential antiviral properties of N-aryl derivatives containing similar structures against human cytomegalovirus, suggesting possible applications in antiviral therapy (Paramonova et al., 2020).
Anticonvulsant and Antidepressant Properties
- Anticonvulsant and Antidepressant Activity : Studies have found that certain acetamide derivatives, including compounds similar to the one you are interested in, exhibit anticonvulsant and antidepressant activities, which could be significant in the treatment of neurological disorders (Severina et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties : Some heterocyclic compounds incorporating similar structural elements have shown antimicrobial activity, suggesting their potential use in fighting infections (Bondock et al., 2008).
properties
IUPAC Name |
2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6O3/c1-10-7-23(12-5-3-11(19)4-6-12)17-21-15-14(24(17)8-10)16(27)25(9-13(20)26)18(28)22(15)2/h3-6,10H,7-9H2,1-2H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBLEGBADXDDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

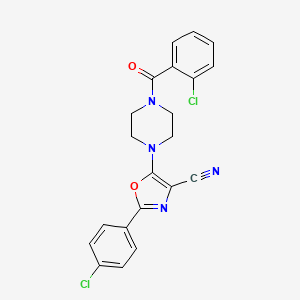
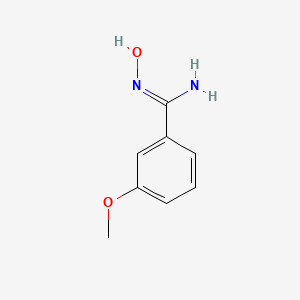
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)
![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)
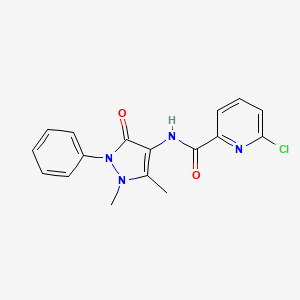
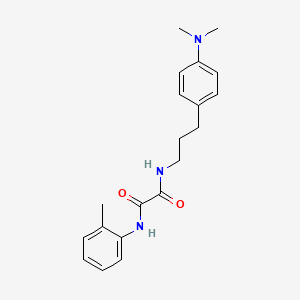
![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)
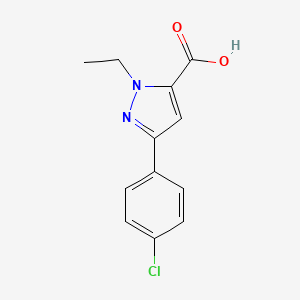

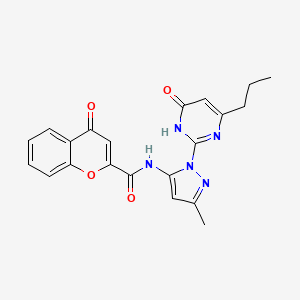
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)
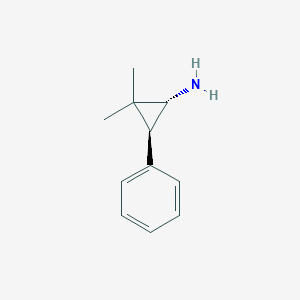
![(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide](/img/structure/B2637215.png)